molecular formula C16H20ClN3O4S B2613687 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-cyclopentyloxalamide CAS No. 1105216-15-6

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-cyclopentyloxalamide

Cat. No. B2613687
CAS RN: 1105216-15-6
M. Wt: 385.86
InChI Key: CVSNNOGVPJJTCF-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-cyclopentyloxalamide, also known as CPX, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound was first synthesized in the early 2000s, and since then, it has become an important tool in various fields of study, including pharmacology, neuroscience, and cancer research. In

Scientific Research Applications

Protein Kinase CK2 Inhibition

A study conducted by Chekanov et al. (2014) focuses on the synthesis and in vitro evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, including compounds structurally related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-cyclopentyloxalamide. This research led to the identification of potent inhibitors of human protein kinase CK2, demonstrating a significant advancement in inhibitory activity against this enzyme. The optimization process, based on biological screening data and molecular modeling, resulted in a 10-fold increase in inhibitory activity compared to previously reported inhibitors, showcasing the compound's potential in scientific research applications related to enzyme inhibition (Chekanov et al., 2014).

Antimicrobial Activities

The work of Babu et al. (2012) presents the synthesis of biologically active derivatives with structures akin to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-cyclopentyloxalamide, focusing on their antimicrobial activities. These compounds were synthesized and shown to exhibit significant activities against a range of bacterial and fungal strains, highlighting their potential in antimicrobial research and the development of new therapeutic agents (Babu et al., 2012).

Novel Triazole Compounds with Fungicidal Activities

Research by Xu et al. (2005) on the synthesis of novel triazole compounds containing the 2-methylidenethiazolidine ring revealed compounds that have certain fungicidal activities. Although the compound N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-cyclopentyloxalamide was not specifically mentioned, the study demonstrates the broader potential of similar structures in contributing to fungicidal research, which could have implications for agricultural and pharmaceutical applications (Xu et al., 2005).

Mechanism of Action

properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c17-13-7-6-12(10-14(13)20-8-3-9-25(20,23)24)19-16(22)15(21)18-11-4-1-2-5-11/h6-7,10-11H,1-5,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSNNOGVPJJTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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